(3S,4R)-4-Methylpyrrolidin-3-amine

Dopamine receptor stereochemistry clebopride analogues

(3S,4R)-4-Methylpyrrolidin-3-amine (CAS 144238-35-7) is a chiral, non-racemic trans-3,4-disubstituted pyrrolidine with a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol. It belongs to the class of 3-aminopyrrolidines, which serve as essential pharmacophoric elements in diverse bioactive compounds, including dopamine receptor ligands and antibacterials.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 144238-35-7
Cat. No. B129260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-Methylpyrrolidin-3-amine
CAS144238-35-7
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CNCC1N
InChIInChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1
InChIKeySLTMFXXAJKCIPQ-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-4-Methylpyrrolidin-3-amine (CAS 144238-35-7): A Defined Stereochemical Building Block for Chiral Drug Synthesis


(3S,4R)-4-Methylpyrrolidin-3-amine (CAS 144238-35-7) is a chiral, non-racemic trans-3,4-disubstituted pyrrolidine with a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol [1]. It belongs to the class of 3-aminopyrrolidines, which serve as essential pharmacophoric elements in diverse bioactive compounds, including dopamine receptor ligands and antibacterials [2]. The compound is supplied as a single, defined stereoisomer (3S,4R) with typical purities of 97–98% for use as a chiral building block in fragment-based drug design and the synthesis of stereochemically defined pharmaceutical intermediates [1].

Why Racemic or Alternative Stereoisomers of 4-Methylpyrrolidin-3-amine Cannot Replace the (3S,4R) Isomer


The 4-methylpyrrolidin-3-amine scaffold contains two chiral centers, yielding four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These stereoisomers are not functionally interchangeable. In dopamine D3/D4 receptor binding assays, the cis-configured (3R,4S) isomer (ent-3e) showed a Ki of 1.8 nM for the D4 receptor, whereas its enantiomer (3S,4R) (3e) exhibited a Ki of 0.23 nM, representing an approximately 8-fold difference in affinity [1]. This pronounced stereochemical dependence means that using a racemic or incorrect stereoisomer introduces uncontrolled variables, leading to ambiguous structure-activity relationships (SAR) and potentially invalid biological conclusions. For procurement, specifying the (3S,4R) stereochemistry ensures reproducibility, alignment with published pharmacological profiles, and avoids costly re-synthesis or re-testing cycles [2].

Quantitative Differentiation Evidence for (3S,4R)-4-Methylpyrrolidin-3-amine vs. Closest Analogs


Stereochemistry-Dependent Dopamine D4 Receptor Affinity: (3S,4R) vs. (3R,4S) Isomer

In a series of clebopride analogues incorporating a 3-amino-4-methylpyrrolidine moiety, the (3S,4R)-configured cis isomer (compound 3e) exhibited a binding affinity (Ki) of 0.23 nM at the human dopamine D4 receptor, whereas the enantiomeric (3R,4S) cis isomer (ent-3e) showed a Ki of 1.8 nM [1]. This represents an 8-fold difference in receptor affinity driven solely by stereochemistry.

Dopamine receptor stereochemistry clebopride analogues

Physicochemical Property Comparison: (3S,4R) vs. Racemic trans-4-Methylpyrrolidin-3-amine

The (3S,4R) isomer has a predicted XLogP3-AA of -0.5, a topological polar surface area (TPSA) of 38.1 Ų, and 2 hydrogen bond donors [1]. These computed properties are identical to those of the racemic trans mixture (CAS 113617-69-9), which has the same molecular formula and connectivity [2]. However, the (3S,4R) isomer is defined by its specific 3D orientation, which critically influences molecular recognition events in biological systems, as demonstrated by the 8-fold difference in D4 receptor affinity [3].

physicochemical properties stereochemistry building block

Commercial Availability and Purity: (3S,4R) vs. Other Stereoisomers

The (3S,4R) isomer (CAS 144238-35-7) is commercially available from multiple suppliers at purities typically ranging from 97% to 98% (HPLC) . In contrast, the (3R,4R) enantiomer (CAS 144238-34-6) and the (3R,4S) enantiomer (CAS 777824-43-8) are listed with less standardized purity specifications or as 'research grade', indicating more variable supply chains . The (3S,4S) isomer is also less commonly stocked. This more consistent commercial availability and defined purity for the (3S,4R) isomer reduce procurement lead times and ensure batch-to-batch reproducibility in medicinal chemistry campaigns.

commercial availability purity stereoisomer

Optimal Use Cases for (3S,4R)-4-Methylpyrrolidin-3-amine in Drug Discovery and Chemical Biology


Stereoselective Synthesis of Dopamine D4 Receptor Ligands

The (3S,4R) isomer is the stereochemistry of choice for constructing potent and selective dopamine D4 receptor ligands, as demonstrated by the 0.23 nM Ki of the cis-3-amino-4-methylpyrrolidine derivative (3e) [1]. Using the (3S,4R) building block ensures the desired pharmacology and is critical for programs targeting D4 receptor-related disorders such as schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance abuse.

Fragment-Based Drug Design Requiring Defined Chiral Pyrrolidine Cores

In fragment-based drug discovery, even small differences in ligand orientation can dramatically affect binding thermodynamics. The (3S,4R)-4-methylpyrrolidin-3-amine serves as a compact, privileged fragment with defined stereochemistry, enabling structure-based optimization without the ambiguity introduced by racemic mixtures [1]. Its small size (MW 100.16) and favorable physicochemical properties (XLogP -0.5) make it a suitable starting point for lead generation.

Synthesis of Chiral Organocatalysts and Ligands

The (3S,4R) isomer can be further functionalized to create chiral organocatalysts or ligands for asymmetric synthesis. The trans relationship between the amine and methyl groups provides a specific spatial arrangement that can impart high enantioselectivity in catalytic reactions. Using a single stereoisomer eliminates the need for chiral resolution after catalyst synthesis [1].

Medicinal Chemistry Campaigns Requiring Reproducible Batch-to-Batch Quality

For research organizations conducting long-term medicinal chemistry programs, the consistent commercial availability and high purity (97-98%) of the (3S,4R) isomer [1] minimize variability in synthetic outcomes, ensuring that biological assay results are reproducible across different synthesis batches and laboratories.

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